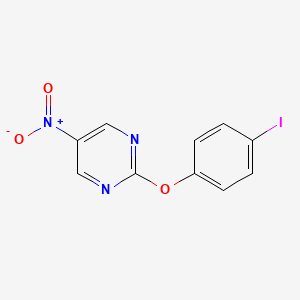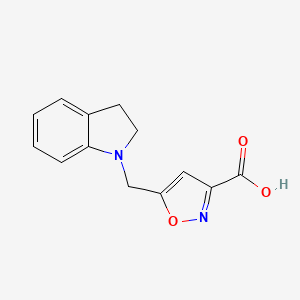
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide, also known as THIP or gaboxadol, is a selective agonist of the GABAA receptor. It has been extensively studied for its potential therapeutic effects as an anxiolytic, hypnotic, and anticonvulsant drug.
Mécanisme D'action
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide acts as a selective agonist of the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide enhances the effects of GABA by binding to a specific site on the GABAA receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a decrease in neuronal excitability and a reduction in anxiety, insomnia, and seizures.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to have anxiolytic, hypnotic, and anticonvulsant effects in animal models and human studies. It has also been found to enhance the effects of other drugs, such as opioids and benzodiazepines, and to have potential as a treatment for drug addiction. However, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has also been associated with side effects such as dizziness, drowsiness, and impaired coordination, which limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been used extensively in laboratory experiments to study the GABAA receptor and its role in the central nervous system. Its selective agonist activity allows for precise manipulation of the receptor, which has led to a better understanding of its function and potential therapeutic targets. However, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide's limitations include its potential for off-target effects and its limited clinical use due to side effects.
Orientations Futures
Future research on N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide could focus on its potential therapeutic applications in neurological disorders and drug addiction. Additionally, further studies could investigate the molecular mechanisms underlying its selective agonist activity and its interactions with other drugs. Finally, research could explore the development of new compounds based on N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide's structure that could have improved pharmacological properties and reduced side effects.
Méthodes De Synthèse
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide can be synthesized using a multi-step process, starting with the reaction of 2-phenylethanol with thionyl chloride to form 2-chloroethylbenzene. This compound is then reacted with 2-thiophenemethanamine to form 2-(thiophen-2-ylmethyl)ethylbenzene. The final step involves the reaction of this compound with N-methyl-N-(2-methoxyethyl)amine and formic acid to form N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been studied for its potential therapeutic effects in various neurological disorders, including anxiety, insomnia, and epilepsy. It has also been investigated for its ability to enhance the effects of other drugs, such as opioids and benzodiazepines. Additionally, N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide has been used in laboratory experiments to study the GABAA receptor and its role in the central nervous system.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17-15-8-4-3-7-14(15)16(19)18(9-10-20-2)12-13-6-5-11-21-13/h3-8,11,17H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHJZNROUPCDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N(CCOC)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(methylamino)-N-(thiophen-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)
![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)


![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)

![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)

![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)



![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)